5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

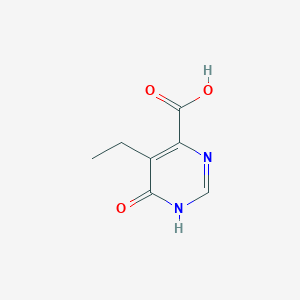

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8N2O3 |

|---|---|

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

5-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

InChI-Schlüssel |

JTULPICQOWOTGP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N=CNC1=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput. The choice of raw materials, reaction conditions, and purification methods are critical factors in scaling up the synthesis for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation

The ethylthio group (-SCH₂CH₃) is prone to oxidation, forming sulfoxides or sulfones. For example, treatment with hydrogen peroxide or m-chloroperbenzoic acid under reflux conditions oxidizes the sulfide to a sulfoxide or sulfone .

Reduction

The ketone group (C=O) at position 6 can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or water .

Substitution

The ethyl group at position 5 or the carboxylic acid group at position 4 can undergo nucleophilic substitution. For example, alkyl/aryl halides react with the compound in the presence of a base (e.g., sodium hydride ) to form substituted derivatives .

Common Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Products/Key Features |

|---|---|---|

| Oxidation | H₂O₂, m-chloroperbenzoic acid, reflux in ethanol | Sulfoxide/sulfone derivatives |

| Reduction | NaBH₄, LiAlH₄, ethanol/water | Alcohol derivatives |

| Substitution | Alkyl/aryl halides, NaH, refluxing solvent | Alkyl/aryl-substituted derivatives |

Mechanistic Insights

The compound’s reactivity is influenced by its molecular structure:

-

Carboxylic Acid Group : Enhances solubility in polar solvents, facilitating aqueous reactions.

-

Ethylthio Group : Acts as an electron-donating group, stabilizing intermediates during oxidation .

-

Ketone Group : Participates in reduction reactions, forming enolate intermediates under basic conditions .

Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural modifications have shown IC50 values indicating strong anticancer activity. A notable study reported that certain derivatives demonstrated lower IC50 values compared to established chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-Diabetic Effects

In the realm of diabetes management, this compound has been studied for its inhibitory effects on alpha-amylase, an enzyme critical for carbohydrate digestion. The compound's derivatives showed promising IC50 values in the range of 6.539 to 11.27 µM, indicating their potential utility in managing postprandial blood glucose levels .

Pesticidal Activity

Research has indicated that derivatives of this compound exhibit pesticidal properties. These compounds can effectively target specific pests while minimizing harm to beneficial insects, making them suitable candidates for environmentally friendly pest control solutions .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating advanced materials with tailored properties for specific applications .

Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities through in vitro assays. The results indicated that structural modifications significantly impacted the biological efficacy of these compounds, enhancing their antioxidant and enzyme inhibitory activities .

Mechanistic Insights

Investigations into the mechanisms of action revealed that some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. This highlights the compound's potential as a lead for developing novel anticancer therapies .

Summary Table: Biological Activities

| Biological Activity | Mechanism of Action | IC50 Value (µM) |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | Variable |

| Antimicrobial | Disrupts cell wall synthesis | Variable |

| Anti-diabetic | Inhibits alpha-amylase | 6.539 - 11.27 |

| Pesticidal | Targets specific metabolic pathways in pests | Variable |

Wirkmechanismus

The mechanism of action of 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Pyrimidine-4-carboxylic Acid Derivatives

Key structural differences among analogs arise from substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. Below is a comparative table highlighting these variations:

Key Observations :

- Position 5 Modifications : The ethyl group in the target compound contrasts with benzyloxy (), hydroxy (), or methyl () substituents in analogs. Bulkier groups (e.g., benzyloxy) may enhance membrane permeability but reduce solubility .

- Position 2 Functionalization: Acetylamino or methyl groups () influence hydrogen bonding and steric effects, critical for target binding.

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) are often prodrug forms, improving bioavailability compared to free carboxylic acids .

Pharmacological and Physicochemical Properties

- Antiviral Activity : Raltegravir (a related DHPM derivative) inhibits HIV integrase via chelation of Mg²⁺ ions at its 4-carboxylic acid and 5-hydroxy groups . The ethyl substituent in the target compound may similarly influence metal-binding affinity.

- Solubility and Stability : Carboxylic acid derivatives generally exhibit poor lipid solubility but high crystallinity. Esterification () or amidation () improves bioavailability. For example, the naphthalenyloxyacetyl-pyrrolidinyl derivative in shows enhanced pharmacokinetics due to its lipophilic substituents .

Biologische Aktivität

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1509093-75-7) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

IUPAC Name: this compound

SMILES Notation: CCC1=C(N=CNC1=O)C(O)=O

Recent studies indicate that this compound exhibits significant anti-inflammatory properties. This compound has been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory process. The inhibition of COX-2 can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

In Vitro Studies

A study highlighted that derivatives of pyrimidine compounds demonstrated potent COX-2 inhibition with IC50 values comparable to celecoxib, a standard anti-inflammatory drug. The IC50 for COX-2 inhibition was reported at approximately 0.04 μmol for both the tested compounds and celecoxib . This suggests that this compound may possess similar efficacy as established anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Electron-releasing groups | Enhance anti-inflammatory activity |

| Substituents on the pyrimidine ring | Influence COX enzyme selectivity |

The presence of substituents such as chloro or amido groups on the pyrimidine ring has been shown to significantly enhance biological activity .

Case Studies

-

Anti-inflammatory Effects:

In an experimental model using carrageenan-induced paw edema in rats, derivatives similar to 5-Ethyl-6-oxo-1,6-dihydropyrimidine showed significant reduction in inflammation compared to indomethacin, a widely used anti-inflammatory drug. The effective doses (ED50) were reported as follows:These results indicate that certain derivatives possess comparable or superior anti-inflammatory effects compared to traditional treatments .Compound ED50 (μM) Standard (Indomethacin) Compound A 11.60 9.17 Compound B 8.23 Compound C 9.47 -

Antiviral Activity:

Emerging research suggests that pyrimidine derivatives may also exhibit antiviral properties. For instance, compounds derived from the pyrimidine structure have shown effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Specific derivatives demonstrated EC50 values of 2.4 μM for ZIKV and 1.4 μM for DENV, indicating potential for therapeutic applications in viral infections .

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions, such as condensation of ethyl acetoacetate with urea derivatives or parallel solution-phase approaches for functionalization. For example, parallel synthesis methods (used for analogous pyrimidine carboxamides) involve sequential transformations starting from precursor acids, followed by amidation or esterification . To ensure purity, employ techniques like recrystallization (using solvents such as ethanol-water mixtures) and monitor reactions via TLC. Confirm structural integrity using elemental analysis, FTIR (for functional groups like carbonyl and carboxylic acid), and NMR spectroscopy (to verify substitution patterns and proton environments) .

Q. How can solubility and stability of this compound be evaluated under experimental conditions?

- Methodological Answer : Solubility profiles should be assessed in polar (e.g., DMSO, water) and non-polar solvents (e.g., dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies require monitoring degradation under varying pH (e.g., 1–13), temperature (4–60°C), and light exposure. Accelerated stability testing via HPLC or LC-MS can identify degradation products. For pyrimidine derivatives, acidic/basic conditions may hydrolyze the oxo or carboxylic acid groups, necessitating buffered solutions for biological assays .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : Confirms carboxylic acid (1700–1750 cm⁻¹) and carbonyl (1600–1680 cm⁻¹) groups.

- NMR : ¹H NMR identifies ethyl groups (δ 1.2–1.4 ppm, triplet) and dihydropyrimidine protons (δ 5.5–6.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 160–180 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₀N₂O₃: calc. 182.06 g/mol).

- XRD : Resolves crystal structure if single crystals are obtained.

Advanced Research Questions

Q. How do solvent effects influence the reactivity of the carboxylic acid group in this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact reaction kinetics. For pyrimidine carboxylic acids, rate constants for esterification or amidation can be studied in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents. Use UV-Vis or conductometric titration to track reaction progress. Computational modeling (DFT) can predict solvent interactions with the carboxylic acid moiety, while Kamlet-Taft parameters quantify solvent effects on activation energy .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-response curves (IC₅₀/EC₅₀ comparisons across studies).

- Control experiments (e.g., positive controls like doxorubicin for cytotoxicity).

- Mechanistic studies : Enzymatic assays (e.g., kinase inhibition) or molecular docking to identify binding interactions. For example, structural analogs with antimicrobial activity often target bacterial dihydrofolate reductase .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., SARS-CoV-2 Mpro or EGFR kinase). Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent effects (e.g., ethyl vs. methyl groups) with activity, guided by electronic (HOMO-LUMO) and steric parameters .

Q. What experimental designs mitigate challenges in synthesizing stereoisomers or regioselective derivatives?

- Methodological Answer : For regioselective functionalization, employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-mediated C-H activation). Chiral HPLC or circular dichroism (CD) can resolve stereoisomers. As demonstrated in pyrrolo-pyrimidine synthesis, asymmetric catalysis (e.g., Jacobsen’s catalyst) enables enantioselective routes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Divergent results may stem from impurities or differing analytical methods. Replicate studies using DSC (differential scanning calorimetry) for decomposition onset temperatures and TGA (thermogravimetric analysis) for mass loss profiles. Cross-validate with accelerated aging studies (40–80°C, 75% RH) and correlate with purity data (HPLC area%) .

Q. Why do solvent polarity indices inconsistently correlate with reaction rates for this compound?

- Methodological Answer : Non-specific solvent effects (e.g., dielectric constant) and specific interactions (H-bonding with the oxo group) may dominate under different conditions. Use linear free-energy relationships (LFERs) with Kamlet-Taft or Grunwald-Winstein parameters to decouple these effects. For example, 6-hydroxy-4-pyrimidinecarboxylic acid exhibits enhanced reactivity in DMSO due to stabilization of the transition state .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.